molecular formula C12H14Cl2N2S B5818731 N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea

N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea

Cat. No. B5818731
M. Wt: 289.2 g/mol
InChI Key: NENVKHRBWMIFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea, also known as DCPMU, is a synthetic chemical compound that has been widely used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which plays a crucial role in the regulation of body temperature, pain sensation, and other physiological processes.

Mechanism of Action

N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea acts as a potent inhibitor of TRPM8 ion channels by binding to a specific site on the channel protein. This prevents the influx of calcium ions into the cell, leading to a decrease in intracellular calcium levels and subsequent inhibition of TRPM8-mediated responses.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea has been shown to have a range of biochemical and physiological effects, including reducing pain sensation, regulating body temperature, and modulating cold sensation. It has also been shown to have anti-inflammatory and antioxidant properties, suggesting that it may have therapeutic potential in the treatment of inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea is its potency and specificity in inhibiting TRPM8 channels, making it a valuable tool for investigating the role of these channels in various physiological and pathological conditions. However, one limitation of N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea and TRPM8 channels. One area of interest is the development of more potent and selective TRPM8 inhibitors for use in therapeutic applications. Another area of interest is the investigation of the role of TRPM8 channels in other physiological processes, such as the regulation of metabolism and immune function. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea and TRPM8 inhibition.

Synthesis Methods

N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with cyclopentylamine in anhydrous toluene under reflux conditions. The resulting product is then purified by recrystallization from ethanol to obtain pure N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea.

Scientific Research Applications

N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea has been extensively used in scientific research to investigate the role of TRPM8 ion channels in various physiological and pathological conditions. It has been shown to be effective in reducing pain sensation in animal models of neuropathic pain, migraine, and other pain-related disorders. N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea has also been used to study the role of TRPM8 channels in the regulation of body temperature, cold sensation, and other physiological processes.

properties

IUPAC Name

1-cyclopentyl-3-(2,4-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2S/c13-8-5-6-11(10(14)7-8)16-12(17)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENVKHRBWMIFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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